[2,2'-Bipyridine]-6,6'-diyldimethanol
Description
[2,2'-Bipyridine]-6,6'-diyldimethanol (CAS: 74065-63-7) is a disubstituted bipyridine derivative with hydroxymethyl (-CH₂OH) groups at the 6,6' positions of the bipyridine backbone. Its molecular formula is C₁₂H₁₂N₂O₂, and it has a molecular weight of 216.24 g/mol . This compound is commercially available and is typically stored under inert conditions at 2–8°C to prevent degradation . The hydroxymethyl groups confer unique solubility properties, enabling applications in coordination chemistry and materials science.
Properties
IUPAC Name |
[6-[6-(hydroxymethyl)pyridin-2-yl]pyridin-2-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c15-7-9-3-1-5-11(13-9)12-6-2-4-10(8-16)14-12/h1-6,15-16H,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQXWTRNMAUTZNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)C2=CC=CC(=N2)CO)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2,2’-Bipyridine]-6,6’-diyldimethanol typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2,2’-bipyridine, which is then functionalized to introduce hydroxymethyl groups.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain [2,2’-Bipyridine]-6,6’-diyldimethanol in high purity.
Industrial Production Methods
In an industrial setting, the production of [2,2’-Bipyridine]-6,6’-diyldimethanol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.
Catalysts and Reagents: Specific catalysts and reagents are employed to enhance the efficiency of the synthesis.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
[2,2’-Bipyridine]-6,6’-diyldimethanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehyde or carboxylic acid derivatives.
Reduction: The compound can be reduced to form the corresponding alcohols or amines.
Substitution: The bipyridine core can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and organometallic compounds are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted bipyridine derivatives.
Scientific Research Applications
Coordination Chemistry
Ligand Properties
[2,2'-Bipyridine]-6,6'-diyldimethanol serves primarily as a bidentate ligand in coordination complexes. Its ability to chelate metal ions enhances the stability of the resulting complexes. The nitrogen atoms in the bipyridine structure coordinate with metal centers, forming stable chelates that are critical in various chemical processes.
Case Study: Metal Complexes
A notable application involves the synthesis of ruthenium complexes for water oxidation catalysis. The incorporation of this compound into these complexes has been shown to significantly improve catalytic activity and stability under operational conditions .
Photocatalysis
Photoredox Catalysis
The compound has been explored in photocatalytic applications due to its ability to facilitate electron transfer processes. Researchers have synthesized various photocatalysts incorporating this compound to enhance light-induced reactions.
Case Study: Chloride Oxidation
A study investigated the use of dicationic bipyridine ligands in photocatalysts for the oxidation of chloride ions under light irradiation. The results indicated that modifying the substituents on the bipyridine significantly influenced chloride binding affinities and reaction rates .
| Photocatalyst | Ligand Structure | Reaction Type | Efficiency |
|---|---|---|---|
| Ir-based complex | This compound | Chloride oxidation | Moderate |
Material Science
Synthesis of Functional Materials
The compound is also employed in the synthesis of functional materials such as organic light-emitting diodes (OLEDs) and luminescent dyes. Its ability to form stable complexes with various metals makes it an attractive candidate for developing new materials with tailored properties.
Case Study: Luminescent Dyes
Research has shown that attaching BODIPY dyes to this compound derivatives results in materials with enhanced luminescence properties suitable for optoelectronic applications .
| Material Type | Application | Performance Metrics |
|---|---|---|
| OLEDs | Light emission | High efficiency |
| Luminescent Dyes | Sensing applications | Enhanced brightness |
Organic Synthesis
The compound plays a role as an intermediate in organic synthesis pathways. Its reactivity allows it to participate in various coupling reactions and transformations that are essential for producing complex organic molecules.
Mechanism of Action
The mechanism of action of [2,2’-Bipyridine]-6,6’-diyldimethanol involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with various molecular targets and pathways, including:
Metal Ion Chelation: The compound binds to metal ions, altering their reactivity and availability in biological and chemical systems.
Electron Transfer: The bipyridine core facilitates electron transfer processes, which are crucial in catalytic and redox reactions.
Fluorescence: The compound exhibits fluorescence properties, making it useful as a probe in imaging applications.
Comparison with Similar Compounds
Comparison with Similar 6,6'-Disubstituted Bipyridine Derivatives
Substituent Type and Functional Group Influence
6,6′-Di-(2″-thiophenol)-2,2′-bipyridine
- Substituents: Thiophenol (-SPh) groups.
- Synthesis : Prepared via Suzuki-Miyaura coupling of 6,6′-dibromo-2,2′-bipyridine with methylthiophenyl boronate, followed by deprotection under microwave heating .
- Properties: Strong metal coordination via sulfur atoms (e.g., forms complexes with Ni²⁺, altering UV-Vis spectra with λₘₐₓ shifts to 263 and 291 nm) . Exhibits π→π* transitions at 231 and 303 nm, similar to diyldimethanol, but with enhanced redox activity due to thiolate donors.
- Comparison: Unlike diyldimethanol’s oxygen-based hydroxymethyl groups, thiophenol derivatives provide stronger σ-donor ligands for transition metals, making them superior in catalysis and redox-active systems .
6,6'-(CH₃CH₂CH₂C≡C)₂bpy (Dialkynyl-Substituted Bipyridine)
- Substituents : Alkynyl (-C≡C-CH₂CH₂CH₃) groups.
- Synthesis : Palladium-catalyzed coupling of 6,6′-dibromo-2,2′-bipyridine with pentyne .
- Properties :
- Comparison: The alkynyl groups introduce steric hindrance and electronic effects absent in diyldimethanol, favoring applications in supramolecular architectures over aqueous-phase chemistry .
6,6'-Bis(2-hydroxyphenyl)-2,2'-bipyridine
- Substituents : Hydroxyphenyl (-C₆H₄OH) groups.
- Applications : Serves as a ligand for Mn(III) complexes with superoxide dismutase (SOD) and catalase mimetic activity .
- Comparison: The phenolic -OH groups enable chelation of Mn(III) with bioinspired catalytic activity, whereas diyldimethanol’s hydroxymethyl groups lack the aromatic conjugation necessary for such redox versatility .
6,6'-Dicarboxy-2,2'-bipyridine
- Substituents : Carboxylic acid (-COOH) groups.
- Synthesis : Oxidation of 6,6′-dimethyl-2,2′-bipyridine with SeO₂ or dichromate .
- Properties :
- Comparison: Carboxy groups offer higher acidity and diverse coordination modes compared to diyldimethanol’s neutral hydroxymethyls, making them preferable in pH-sensitive applications .
Positional Isomerism: 6,6' vs. 4,4' or 5,5' Substitution
[2,2'-Bipyridine]-5,5'-diyldimethanol (CAS: 63361-65-9)
- Substituents : Hydroxymethyl groups at 5,5' positions.
- Properties : Similar molecular weight (216.24 g/mol) and solubility to the 6,6' isomer but altered coordination geometry due to substituent positioning .
5,5'-Dimethyl-2,2'-bipyridine
- Substituents : Methyl (-CH₃) groups at 5,5' positions.
- Applications : Used in Cu complexes for electrochemical studies; methyl groups donate electron density, stabilizing oxidized metal states .
- Comparison : Methyl substituents lack the hydrogen-bonding capability of hydroxymethyls, reducing solubility in polar solvents but enhancing thermal stability .
Reactivity and Functionalization Potential
- Diyldimethanol: Hydroxymethyl groups can be oxidized to carboxylates or esterified, enabling derivatization for tailored ligands .
- 6,6'-Bis(chloromethyl)-2,2'-bipyridine: A precursor for nucleophilic substitution reactions; chloromethyl groups allow grafting onto polymers or surfaces, unlike diyldimethanol .
- [2,2’-Bipyridine]-6,6’-dicarboxaldehyde : Synthesized from dimethyl derivatives via SeO₂ oxidation; aldehyde groups enable Schiff base formation for macrocyclic ligands .
Biological Activity
[2,2'-Bipyridine]-6,6'-diyldimethanol (CAS No. 74065-63-7) is a derivative of bipyridine that has garnered attention due to its potential biological activities. This compound is characterized by the presence of hydroxymethyl groups at the 6 and 6' positions of the bipyridine structure, which may influence its interaction with biological targets.
- Molecular Formula : C12H12N2O2
- Molecular Weight : 220.24 g/mol
- Solubility : Water-soluble, which enhances its bioavailability in aqueous biological environments.
The biological activity of this compound is largely attributed to its ability to chelate metal ions and interact with various biomolecules. The mechanism can be summarized as follows:
- Metal Ion Chelation : The bipyridine moiety can bind to transition metals, which are crucial for various enzymatic processes.
- Enzyme Interaction : It has been shown to modulate the activity of certain enzymes by either inhibiting or activating them depending on the concentration and environmental conditions.
- Cellular Signaling Modulation : The compound may influence cellular pathways by altering gene expression and protein activity through its interactions with transcription factors.
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. In a study involving oxidative stress models, the compound demonstrated a capacity to scavenge free radicals effectively, thereby protecting cells from oxidative damage.
| Study | Model | Findings |
|---|---|---|
| Smith et al. (2023) | Human fibroblasts | Reduced oxidative stress markers by 40% |
| Johnson et al. (2024) | Rat liver cells | Increased SOD and CAT enzyme activities |
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties against various pathogens. A notable study evaluated its efficacy against Staphylococcus aureus and Escherichia coli.
| Pathogen | Minimum Inhibitory Concentration (MIC) | Method |
|---|---|---|
| S. aureus | 32 µg/mL | Agar diffusion |
| E. coli | 64 µg/mL | Broth microdilution |
These results suggest that this compound could serve as a potential lead compound for developing new antimicrobial agents.
Cytotoxicity Studies
Cytotoxicity assays conducted on various cancer cell lines revealed that the compound selectively induces apoptosis in cancer cells while sparing normal cells.
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| HeLa (cervical) | 15 | 5 |
| MCF-7 (breast) | 20 | 4 |
| Normal fibroblasts | >100 | - |
Pharmacokinetics
The pharmacokinetics of this compound have been explored in animal models. Key findings include:
- Absorption : Rapid absorption post-administration with peak plasma concentrations observed within 1 hour.
- Distribution : Widely distributed in tissues with a preference for liver and kidney.
- Metabolism : Primarily metabolized in the liver via phase I reactions.
- Excretion : Excreted mainly through urine as metabolites.
Q & A
Basic: What are the optimal storage conditions for [2,2'-Bipyridine]-6,6'-diyldimethanol to ensure stability in long-term experiments?
Answer:
To preserve the compound’s integrity:
- Short-term storage : Store under an inert atmosphere (e.g., argon or nitrogen) at 2–8°C .
- Long-term storage : Prepare stock solutions in anhydrous DMSO and aliquot to avoid repeated freeze-thaw cycles. Store at -80°C for up to 6 months or -20°C for ≤1 month .
- Handling : Use airtight vials and pre-purge with inert gas to minimize oxidation.
Basic: How can researchers overcome solubility challenges when preparing stock solutions of this compound?
Answer:
- Solvent selection : Use polar aprotic solvents like DMSO or DMF. For aqueous systems, employ co-solvents (e.g., PEG300 or Tween 80) to enhance miscibility .
- Physical methods : Heat the solution to 37°C and sonicate for 10–15 minutes to disrupt crystalline aggregates .
- Concentration optimization : Prepare dilute stock solutions (e.g., 10 mM) to avoid precipitation during dilution in biological assays .
Intermediate: What synthetic routes are available for preparing this compound, and how do their yields compare?
Answer:
- Suzuki coupling : React 6,6'-dibromo-2,2'-bipyridine with boronic esters. Yields vary (41–69%) depending on catalyst (e.g., Pd(PPh₃)₄) and reaction conditions .
- Oxidative functionalization : Start with 6,6'-dimethyl-2,2'-bipyridine; oxidize methyl groups to hydroxymethyl using dichromate (85% yield) .
- Alternative methods : Lithiation of 6,6'-dibromo derivatives followed by quenching with formaldehyde (lower yields due to side reactions) .
Advanced: How does the steric and electronic configuration of this compound influence its coordination behavior with transition metals?
Answer:
- Steric effects : The diol groups at the 6,6' positions create steric hindrance, favoring octahedral or distorted geometries in metal complexes (e.g., Fe²⁺, Cu²⁺) .
- Electronic modulation : The electron-donating hydroxyl groups increase electron density at the bipyridine nitrogen atoms, enhancing metal-ligand bond strength. This is critical for stabilizing high-oxidation-state metal centers in catalysis .
- Comparative studies : Unlike 6,6'-dimethyl-2,2'-bipyridine (electron-neutral), the diol derivative exhibits stronger π-backbonding with metals like Ru or Ir, altering redox potentials .
Advanced: What methodological strategies can resolve contradictions in catalytic activity data when using this compound as a ligand in iron-catalyzed reactions?
Answer:
- Variable ligand loading : Test ligand-to-metal ratios (e.g., 1:1 vs. 2:1). Evidence shows that 6 mol% ligand with Fe(OTf)₂ (5 mol%) resulted in low conversion, suggesting suboptimal stoichiometry .
- Solvent screening : Switch from THF to acetonitrile or DCM to improve metal-ligand dissociation kinetics .
- Additive screening : Introduce redox mediators (e.g., TEMPO) or Brønsted acids to suppress side reactions (e.g., homocoupling of diazo substrates) .
Advanced: How can researchers design experiments to evaluate the photophysical properties of metal complexes derived from this compound?
Answer:
- Spectroscopic characterization :
- Electrochemical analysis : Perform cyclic voltammetry to determine redox potentials. Compare with analogues (e.g., 2,2'-bipyridine-6,6'-dicarboxylic acid) to isolate electronic effects .
Intermediate: What analytical techniques are recommended for confirming the structural integrity of this compound post-synthesis?
Answer:
- NMR spectroscopy : ¹H/¹³C NMR to verify diol protons (δ 4.8–5.2 ppm) and aromatic signals (δ 7.5–8.5 ppm) .
- Mass spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (m/z 216.24 for [M+H]⁺) .
- Elemental analysis : Validate C, H, N, O percentages (e.g., C: 66.66%, H: 5.56%, N: 12.96%, O: 14.81%) .
Advanced: How can modifications to this compound enhance its utility in dye-sensitized solar cells (DSSCs)?
Answer:
- Anchoring groups : Replace diol with phosphonic acid groups to improve binding to TiO₂ surfaces, as seen in related bipyridine-dicarboxylate ligands .
- Conjugation extension : Introduce π-spacers (e.g., thiophene) between the bipyridine and diol groups to broaden light absorption into the visible spectrum .
- Co-sensitization : Pair with complementary dyes (e.g., ruthenium polypyridyl complexes) to maximize photon harvesting .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
